1,3-Bis(3-aminophenoxy)benzene
Overview
Description
1,3-Bis(3-aminophenoxy)benzene is a significant compound in the field of polymer chemistry, particularly in the synthesis of high-performance polymers like polyimides, polyamides, and poly(azomethine)s. Its unique structure, featuring ether and amine functionalities, makes it a versatile monomer for designing polymers with exceptional thermal stability, mechanical strength, and chemical resistance.
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions and Properties
1,3-Bis(3-aminophenoxy)benzene undergoes various chemical reactions characteristic of amines and ethers. It can participate in condensation reactions with carboxylic acid derivatives to form polyamides and polyimides, exhibiting excellent thermal stability and solubility in common organic solvents. Its reactivity with anhydrides, such as trimellitic anhydride, leads to the formation of polyamide-imides with high inherent viscosities and thermal resistance, making it a valuable monomer for high-performance polymer synthesis (Chin‐Ping Yang, S. Hsiao, Ching-Der Chen, 1994).
Physical Properties Analysis
Polymers derived from 1,3-Bis(3-aminophenoxy)benzene, such as polyamide-imides, exhibit a range of physical properties including high thermal stability with minimal weight loss up to temperatures of approximately 450°C, excellent solubility in polar organic solvents, and the ability to form tough or flexible transparent films. These properties are indicative of the potential applications of these polymers in areas requiring materials with high thermal resistance and mechanical strength (Chin‐Ping Yang, S. Hsiao, Ching-Der Chen, 1994).
Scientific Research Applications
Application 1: Epoxy Resins
- Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is used in the synthesis of multi-aromatic tetra-functional epoxy resins, which are widely used in high-performance composites due to their superior properties and processability .
- Methods of Application : The epoxy resins are based upon the structure N,N,N,N-tetraglycidyl bis (aminophenoxy) benzene (TGAPB) with substitution varying from all meta (133 TGAPB), to meta and para (134 TGAPB), and finally to an all para substituted (144 TGAPB) structure . The hardeners used to cure resins were methyl nadic anhydride (MNA) and methyl hexahydropththalic anhydride (MTHPA) catalysed with imidazole .
- Results or Outcomes : Increasing para substitution increased reaction rate, promoted the onset of vitrification and increased epoxide conversion. Thermal properties such as Tg and CTE both increased consistently with increasing para substitution, although thermal stability as measured via thermogravimetric analysis decreased .
Application 2: Polyimides
- Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is used in the synthesis of polyimides .
- Methods of Application : A novel aromatic ether diamine 1,3-bis (4-aminophenoxy)benzene (TPER) was synthesized. Four kinds of polyimides were prepared with obtained TPER, 4,4’-diaminodiphenyl (ODA), pyromellitic dianhydride (PMDA) and end capped with phthalic anhydride (PA) .
- Results or Outcomes : The study reports on the synthesis of a family of new resin systems that are robust and easy to process and hold the potential for improved fracture properties, without compromising other advantageous properties via their inherent chemical structure rather than the use of an additive .
Application 3: Polyurethane Coatings
- Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is a reactive monomer commonly utilized in the synthesis of polyurethane coatings .
- Results or Outcomes : The resulting polyurethane coatings have excellent properties such as high durability, flexibility, and resistance to abrasion, making them suitable for a wide range of applications .
Application 4: Adhesives
- Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is used in the synthesis of polyimide adhesives .
- Results or Outcomes : The resulting adhesives have excellent heat resistance and adhesive properties, making them suitable for a wide range of applications .
Application 5: Synthetic Materials
- Summary of Application : 1,3-Bis(3-aminophenoxy)benzene is an intermediate compound used in the production of synthetic materials .
- Results or Outcomes : The resulting synthetic materials have a wide range of properties and can be tailored for specific applications .
Application 6: Heat-Resistant Resin
Future Directions
1,3-Bis(3-aminophenoxy)benzene is an intermediate compound used in the production of synthetic materials, such as PI (polyimide) films and polyimide materials . It holds potential for improved fracture properties, without compromising other advantageous properties via their inherent chemical structure .
properties
IUPAC Name |
3-[3-(3-aminophenoxy)phenoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKYOQYISDAQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065109 | |
Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-aminophenoxy)benzene | |
CAS RN |
10526-07-5 | |
Record name | 1,3-Bis(3-aminophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10526-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3,3'-(1,3-phenylenebis(oxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[m-phenylenebis(oxy)]dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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